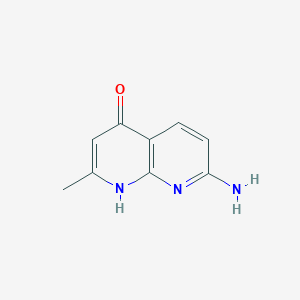

7-Amino-2-methyl-1,8-naphthyridin-4-ol

Description

Overview of 1,8-Naphthyridine (B1210474) Core Structure and Significance in Heterocyclic Chemistry

The 1,8-naphthyridine core is a bicyclic aromatic heterocycle, structurally characterized by two fused pyridine (B92270) rings. This arrangement of nitrogen atoms within the fused system imparts unique electronic and chemical properties to the molecule. In the realm of heterocyclic chemistry, the 1,8-naphthyridine scaffold is of paramount importance due to its versatile reactivity and its ability to serve as a foundational structure for a wide array of more complex molecules. Its planarity and the presence of nitrogen atoms make it an excellent ligand for coordinating with metal ions, a property that has been extensively explored in the development of catalysts and materials with specific electronic properties.

Importance of Nitrogen-Containing Heterocycles in Organic and Medicinal Research

Nitrogen-containing heterocycles are ubiquitous in nature and form the backbone of a vast number of biologically active molecules, including alkaloids, vitamins, and nucleic acids. In the domains of organic and medicinal research, these compounds are of immense interest due to their diverse pharmacological activities. The presence of nitrogen atoms in a heterocyclic ring can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds. These properties are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. Consequently, nitrogen-containing heterocycles are privileged structures in drug discovery, with a substantial number of approved drugs containing these motifs. Their broad spectrum of biological activities includes antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.ai

Positioning of 7-Amino-2-methyl-1,8-naphthyridin-4-ol as a Key Naphthyridine Scaffold

While specific research focusing exclusively on this compound is limited in publicly available literature, its structural features position it as a key scaffold for chemical synthesis and drug discovery. The 1,8-naphthyridine core provides a rigid and planar framework. The substituents on this core—an amino group at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position—offer multiple points for chemical modification and derivatization.

The amino group can act as a hydrogen bond donor and a nucleophile, enabling the formation of various derivatives. The hydroxyl group, existing in tautomeric equilibrium with a keto form (7-amino-2-methyl-1,8-naphthyridin-4(1H)-one), provides another site for functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The methyl group can influence the molecule's steric and electronic properties. This combination of functional groups on a proven bioactive core makes this compound a valuable building block for generating libraries of compounds with the potential for diverse biological activities. nih.gov The exploration of derivatives of the closely related 7-amino-1,8-naphthyridin-2(1H)-one has highlighted potential applications in medicinal chemistry and materials science, further suggesting the promise of the this compound scaffold. ontosight.ai

Historical Context of Naphthyridine Synthesis and Derivatization Approaches

The synthesis of the 1,8-naphthyridine ring system has a rich history with several named reactions being adapted and optimized over the years. One of the most prominent and versatile methods for constructing the 1,8-naphthyridine core is the Friedländer annulation . This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester). The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the fused pyridine ring.

The elegance of the Friedländer synthesis lies in its ability to introduce a variety of substituents onto the newly formed ring by choosing appropriately substituted starting materials. This method has been a cornerstone in the synthesis of a wide range of 1,8-naphthyridine derivatives. ontosight.aibldpharm.com

Over the years, numerous modifications and improvements to the classical Friedländer synthesis have been developed to enhance yields, improve reaction conditions (e.g., using greener solvents or catalysts), and broaden the substrate scope. Other synthetic strategies for accessing the 1,8-naphthyridine scaffold include multicomponent reactions, which offer the advantage of building molecular complexity in a single step, and various cyclization reactions starting from appropriately functionalized pyridine precursors. These diverse synthetic approaches have been instrumental in enabling the exploration of the chemical and biological properties of the 1,8-naphthyridine family of compounds.

Below is a table summarizing some of the key synthetic approaches to 1,8-naphthyridines:

| Synthesis Method | Description | Key Features |

| Friedländer Annulation | Condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group. | Versatile, allows for diverse substitution patterns. |

| Combes Quinoline (B57606) Synthesis | Reaction of an aniline (B41778) with a β-diketone under acidic conditions. Can be adapted for naphthyridines. | Typically requires strong acid catalysis. |

| Skraup Synthesis | Reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. | Often harsh reaction conditions. |

| Doebner-von Miller Reaction | Reaction of an aminopyridine with an α,β-unsaturated carbonyl compound. | Can lead to a mixture of products. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the naphthyridine core. | High atom economy and efficiency. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-2-methyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-4-7(13)6-2-3-8(10)12-9(6)11-5/h2-4H,1H3,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRARRWNHBXCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)N=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Amino 2 Methyl 1,8 Naphthyridin 4 Ol and Its Chemical Derivatives

Classical Synthesis Pathways for 1,8-Naphthyridine (B1210474) Scaffolds

The synthesis of the 1,8-naphthyridine skeleton often relies on well-established cyclization and condensation reactions. These methods typically involve the construction of the second pyridine (B92270) ring onto a pre-existing pyridine moiety, usually starting from an appropriately substituted aminopyridine.

Cyclization Reactions of Precursors (e.g., Friedländer Synthesis, Skraup Synthesis)

Friedländer Synthesis:

The Friedländer synthesis is one of the most direct and widely employed methods for constructing 1,8-naphthyridine rings. nih.gov This reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position (such as 2-aminonicotinaldehyde) with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile). nih.govniscpr.res.in The reaction is typically catalyzed by an acid or a base. nih.gov

Recent advancements have focused on developing more environmentally benign and efficient protocols. For instance, the use of water as a solvent and a biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst has enabled the gram-scale synthesis of various 1,8-naphthyridine derivatives in excellent yields (>90%). nih.govacs.org Another green approach utilizes basic ionic liquids as both the catalyst and the reaction medium, avoiding hazardous traditional catalysts. nih.govacs.org The reaction can also be performed under solvent-free conditions, for example, by grinding the reactants with a base like piperidine (B6355638), which significantly accelerates the reaction rate and often leads to high yields. niscpr.res.in

| Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetone (B3395972) | Choline Hydroxide / H₂O | 2-Methyl-1,8-naphthyridine | 96% | acs.org |

| Ethyl acetoacetate (B1235776) | Piperidine / Solvent-free | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 90% | niscpr.res.in |

| Cyclohexanone | [Bmmim][Im] (Ionic Liquid) | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 75% | acs.org |

| Acetophenone | Choline Hydroxide / H₂O | 2-Phenyl-1,8-naphthyridine | 95% | nih.gov |

| Malononitrile | Piperidine / Solvent-free | 2-Amino-1,8-naphthyridine-3-carbonitrile | 92% | niscpr.res.in |

Skraup Synthesis:

The Skraup synthesis is a classical method for preparing quinolines, which has been adapted for naphthyridines. The reaction involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.gov While effective for some isomers, the application of the Skraup reaction to produce 1,8-naphthyridines can be challenging, often resulting in low yields due to the harsh reaction conditions and the electronic nature of the pyridine ring, which is less reactive towards electrophilic cyclization than a benzene (B151609) ring. nih.govresearchgate.net Modifications to the procedure are often necessary to achieve moderate success.

Condensation Reactions with Nitrogen-Containing Compounds

A primary route to the 7-amino-1,8-naphthyridin-4-ol (B3348513) scaffold involves the condensation of a pyridine derivative containing two nitrogen-based functional groups. Specifically, the reaction of 2,6-diaminopyridine (B39239) with a β-ketoester, such as ethyl acetoacetate, provides a direct pathway to the target ring system. semanticscholar.org This reaction is a cornerstone for building the substituted pyridinone ring onto the initial aminopyridine precursor. The amino group at the 6-position of the starting pyridine becomes the amino group at the 7-position of the final naphthyridine product. The reaction proceeds through the formation of an enamine intermediate followed by thermal cyclization.

Gould-Jacobs and Related Cyclization Strategies

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which can be extended to the preparation of 4-hydroxy-1,8-naphthyridines (which exist in tautomeric equilibrium with 1,8-naphthyridin-4-ones). wikipedia.org The process begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu This initial step forms an anilino- or pyridinamino-methylenemalonate intermediate. Subsequent thermal cyclization, typically carried out in a high-boiling solvent like diphenyl ether, effects the ring closure to form the fused pyridinone system. nih.gov The final steps involve saponification of the ester group followed by decarboxylation to yield the 4-hydroxy-1,8-naphthyridine core. wikipedia.org This methodology has been noted for its utility in preparing various 1,8-naphthyridines. researchgate.net

Knorr and Conrad-Limpach Methodologies for Naphthyridinone Formation

Conrad-Limpach Synthesis:

The Conrad-Limpach synthesis is a powerful method for the formation of 4-hydroxyquinolines (4-quinolones) and is directly applicable to the synthesis of 4-hydroxy-1,8-naphthyridines, the core structure of the target compound. nih.govnih.gov The synthesis involves two main steps: first, the reaction of an aminopyridine with a β-ketoester at moderate temperatures to form a pyridinamino-acrylate intermediate. wikipedia.orgsynarchive.com For the synthesis of 7-Amino-2-methyl-1,8-naphthyridin-4-ol, 2,6-diaminopyridine would be reacted with ethyl acetoacetate. The second step is a thermal cyclization of this intermediate at high temperatures (around 250 °C), which induces ring closure to form the 1,8-naphthyridin-4-one ring system. wikipedia.orgsynarchive.com The choice of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step. wikipedia.org

Knorr Synthesis:

The Knorr quinoline (B57606) synthesis also involves the reaction of an aniline (B41778) (or aminopyridine) with a β-ketoester, but under different conditions than the Conrad-Limpach method, it typically yields 2-hydroxyquinolines (2-quinolones). wikipedia.org The reaction generally involves the formation of a β-ketoanilide intermediate, which is then cyclized in the presence of a strong acid, like sulfuric acid. While the Knorr synthesis is fundamental in heterocyclic chemistry, its application is primarily directed towards 2-quinolone scaffolds. wikipedia.orgwikipedia.org Therefore, it is less suitable than the Conrad-Limpach method for the synthesis of 4-hydroxy-1,8-naphthyridines.

Combes Reaction for Substituted 1,8-Naphthyridines

The Combes synthesis provides a route to substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. nih.gov This methodology can be adapted for the synthesis of 1,8-naphthyridines by replacing the aniline with an aminopyridine. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an electrocyclic ring closure under acidic conditions to furnish a 2,4-disubstituted 1,8-naphthyridine. For instance, reacting 2-aminopyridine with acetylacetone (B45752) (a β-diketone) would yield 2,4-dimethyl-1,8-naphthyridine. The specific substitution pattern of the final product is determined by the structure of the starting β-diketone.

Povarov Reaction Applications

The Povarov reaction is a formal aza-Diels-Alder reaction, typically involving an aromatic imine and an electron-rich alkene, to produce tetrahydroquinoline derivatives. nih.govorganic-chemistry.org This reaction has been extended to the synthesis of tetrahydro-naphthyridine scaffolds. For example, the reaction can be used to prepare 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.govnih.gov While this method does not directly yield the aromatic 1,8-naphthyridine ring system, it provides access to the hydrogenated scaffold. The resulting tetrahydro-1,8-naphthyridine could then potentially be subjected to an aromatization step (dehydrogenation) to afford the desired fully aromatic ring system. This two-step approach offers an alternative pathway to access these heterocyclic structures.

Doebner Reaction for Tetrahydronaphthyridine Carboxylic Acids

The Doebner reaction, a well-established method for synthesizing quinoline-4-carboxylic acids, has been adapted for the synthesis of the analogous 1,8-naphthyridine core structure. wikipedia.orgnih.gov This reaction typically involves the condensation of a 2-aminopyridine derivative, an aldehyde, and pyruvic acid. wikipedia.orgoregonstate.edu The synthesis of substituted 1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acids, key precursors and structural analogs, can be achieved through this methodology. oregonstate.edu

The mechanism involves the initial reaction between the aldehyde and pyruvic acid, followed by a conjugate addition of the 2-aminopyridine and subsequent cyclization. wikipedia.org Research has shown that the success of the cyclization at the C-3 position of the pyridine ring to form the 1,8-naphthyridine skeleton is highly dependent on the nature of the substituents on the aminopyridine ring. oregonstate.edu Strong electron-releasing groups at the 6-position of the 2-aminopyridine, such as amino (-NH₂) or hydroxy (-OH) groups, activate the ring and facilitate the desired ring closure, making the formation of the 1,8-naphthyridine possible. oregonstate.edu Conversely, weaker electron-releasing groups like a methyl group are often insufficient to promote the reaction, leading to alternative products. oregonstate.edu This highlights the electronic effects governing the regioselectivity of the cyclization step.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for preparing 1,8-naphthyridine derivatives. These modern approaches prioritize reduced reaction times, lower energy consumption, and the use of greener solvents and catalysts.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of derivatives of this compound. rasayanjournal.co.in Specifically, the parent compound can be reacted with various aldehydes to form 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives, which are then cyclized with chloroacetylchloride under microwave irradiation to yield azetidinone derivatives. rasayanjournal.co.in

The primary benefits of MAOS include a dramatic reduction in reaction time and an improvement in product yields, often by as much as 10% compared to conventional methods. researchgate.netrasayanjournal.co.in The process is recognized as simple, clean, fast, and economical. researchgate.netrasayanjournal.co.in The efficiency of microwave heating stems from its ability to directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the slower process of thermal conduction. researchgate.net

The following table compares the reaction times and yields for a representative multicomponent reaction under different heating conditions, illustrating the typical advantages of MAOS. nih.gov

Table 1: Comparison of MAOS and Conventional Heating for a Three-Component Condensation Reaction

| Heating Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Microwave Irradiation | 120 | 3–6 min | 78–94% |

| Conventional (Oil Bath) | 60 | 1–4 h | 71–87% |

| Conventional (Oil Bath) | 48 | 2–6 h | 69–86% |

| Room Temperature | RT | 2–7 h | 67–82% |

Ionic liquids (ILs) have gained prominence as green alternatives to volatile organic solvents and traditional catalysts in chemical synthesis. nih.govxdhg.com.cn They have been effectively employed in the synthesis of 1,8-naphthyridine derivatives through methods like the Friedländer reaction. nih.govnih.govacs.org In this context, ILs can function as both the reaction medium and the catalyst, simplifying the process and often enhancing yields. nih.gov

Basic ionic liquids, such as 1-butyl-2,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]), have demonstrated remarkable catalytic activity. xdhg.com.cnacs.org Optimized conditions for the Friedländer reaction using [Bmmim][Im] have been reported as 80°C for 24 hours, achieving high product yields. xdhg.com.cn A significant advantage of this system is the recyclability of the ionic liquid; [Bmmim][Im] can be reused up to four times without a significant loss of catalytic activity, which is a key aspect of sustainable chemistry. xdhg.com.cn

Another notable example is the use of choline hydroxide (ChOH), an inexpensive, biocompatible, and water-soluble ionic liquid, as a metal-free catalyst. nih.govresearchgate.netacs.org The use of ChOH is particularly advantageous as it facilitates the reaction in water and is believed to form crucial hydrogen bonds with the reactants, thereby promoting the catalytic cycle. researchgate.netacs.org

The synthesis of 1,8-naphthyridines, including this compound, is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. msu.edu Several modern synthetic strategies embody these principles.

A primary tenet of green chemistry is the use of safer solvents. msu.edu The development of synthetic methods that use water as the reaction solvent for the Friedländer synthesis of 1,8-naphthyridines is a significant step forward. rsc.org This approach avoids the use of hazardous and toxic organic solvents commonly employed in traditional syntheses. nih.gov

The use of efficient and recyclable catalysts is another core principle. msu.edu Ionic liquids like choline hydroxide and [Bmmim][Im] serve as effective, metal-free, and often reusable catalysts, which is preferable to expensive, toxic, and non-recyclable acid or base catalysts. nih.govnih.gov Furthermore, the development of one-pot, multicomponent reactions represents an advance in atom economy, as it reduces the number of synthetic steps and minimizes waste by incorporating multiple reactants into the final product in a single operation. nih.gov These approaches collectively contribute to a more sustainable and environmentally benign production of 1,8-naphthyridine derivatives. connectjournals.com

The scalability of a synthetic method is crucial for its practical application. Researchers have successfully developed strategies for the gram-scale synthesis of 1,8-naphthyridines in water, marking a significant achievement in sustainable chemistry. nih.govacs.org One of the most effective methods utilizes the Friedländer condensation of 2-aminonicotinaldehyde with various active methylene carbonyl compounds in water, catalyzed by a small amount (e.g., 1 mol%) of choline hydroxide (ChOH). acs.orgacs.org

This one-step reaction is notable for its simplicity, easy product separation, and high yields, often exceeding 90%. nih.govacs.org The methodology has been proven effective for a range of substrates, including both acyclic and cyclic aliphatic and aromatic carbonyls. acs.org For instance, the reaction of 2-aminonicotinaldehyde (1.23 g, 10 mmol) with acetone yielded 1.32 g (92%) of 2-methyl-1,8-naphthyridine. acs.org The synthesis has been successfully scaled to produce multi-gram quantities of various derivatives. acs.org

Table 2: Examples of Gram-Scale Synthesis of 1,8-Naphthyridine Derivatives in Water

| Reactant 1 (10 mmol) | Reactant 2 (10 mmol) | Product | Scale | Yield (%) |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | 2-Methyl-1,8-naphthyridine | 1.32 g | 92% |

| 2-Aminonicotinaldehyde | Cyclohexanone | 6,7,8,9-Tetrahydro-5H-cyclohepta[b] nih.govacs.orgnaphthyridine | 1.80 g | 90% |

| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govnih.govnaphthyridine | 2.04 g | 95% |

Data sourced from Choudhury et al. (2021) acs.org

Strategies for Functionalization and Derivatization of this compound

The functionalization and derivatization of the this compound scaffold are crucial for modulating its chemical properties and exploring its potential in various applications. The presence of multiple reactive sites—the 7-amino group, the 4-ol (or its tautomeric keto form), and the naphthyridine ring itself—allows for diverse chemical modifications. ontosight.ai

A primary strategy involves targeting the 7-amino group. This nucleophilic group can readily react with electrophiles. For example, condensation with various aldehydes leads to the formation of the corresponding Schiff bases (7-aminosubstituted derivatives). rasayanjournal.co.in These intermediates can be further elaborated; a notable example is their [2+2] cycloaddition reaction with chloroacetylchloride to construct a four-membered azetidinone (β-lactam) ring fused to the naphthyridine core. rasayanjournal.co.in

Structure-activity relationship (SAR) studies on related 1,8-naphthyridine systems indicate that modifications at various positions of the nucleus can significantly influence biological activity. For instance, the introduction of secondary amines at the 3-position of the 1,8-naphthyridine-4(1H)-one core has been shown to enhance binding efficiency towards certain biological targets. nih.gov While direct examples for the title compound are specific, these studies on analogous structures suggest that derivatization of the carboxy group at the 3-position or substitution on the pyridine or pyridinone rings are viable strategies for creating libraries of novel compounds. nih.gov General synthetic routes for naphthyridine derivatives often involve condensation, cyclization, and substitution reactions to introduce desired functional groups onto the core heterocyclic system. ontosight.ai

Electrophilic Substitution Reactions on the Naphthyridine Ring System

The 1,8-naphthyridine ring system is generally electron-deficient, which can make classical electrophilic aromatic substitution (EAS) reactions challenging. However, the reactivity of the core is significantly influenced by the existing substituents. The potent electron-donating effects of the amino group at C7 and the hydroxyl group at C4 activate the ring system towards electrophilic attack. These groups typically direct incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions most susceptible to electrophilic attack are C5 and C8 on the pyridine ring bearing the amino group, and C3 and C5 on the pyridinone ring. The precise outcome of such reactions depends on the specific electrophile, reaction conditions, and the interplay of electronic and steric effects.

Common electrophilic substitution reactions applicable to activated heterocyclic systems include halogenation and nitration.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For instance, bromination of a 7-cyanonaphthyridine derivative has been accomplished using NBS, demonstrating the feasibility of halogenating the naphthyridine core. For this compound, this reaction would likely proceed at the activated C5 position.

Nitration: The introduction of a nitro group (–NO2) is a fundamental EAS reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the active nitronium ion (NO2+). wikipedia.orgyoutube.com The strongly activating amino and hydroxyl groups would facilitate nitration, although the reaction conditions must be carefully controlled to avoid oxidation or degradation of the starting material. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization. Selective nitration of aminopyridine scaffolds has been achieved using directing groups, a strategy that could be adapted for the naphthyridine system. rsc.org

The general mechanism for these reactions involves the aromatic ring acting as a nucleophile to attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate (a sigma complex). masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring system. masterorganicchemistry.com

Reduction Reactions to Yield Diverse Derivatives

Reduction of the 1,8-naphthyridine core provides access to partially or fully saturated heterocyclic scaffolds, significantly expanding the three-dimensional chemical space of accessible derivatives. Catalytic hydrogenation is the most common method for this transformation, where the choice of catalyst and conditions can impart regioselectivity, allowing for the reduction of one specific ring within the fused system. acs.orgacs.org

Recent studies have demonstrated switchable and ring-selective hydrogenation of naphthyridine isomers using different transition metal catalysts. acs.orgacs.org

Ruthenium-Catalyzed Hydrogenation: Homogeneous ruthenium catalysts, such as [Ru(p-cymene)I2]2, have been shown to selectively hydrogenate the more electron-rich pyridine ring in naphthyridine systems. acs.orgthieme-connect.com For this compound, this would correspond to the reduction of the ring containing the amino group, yielding tetrahydro-1,8-naphthyridine derivatives. thieme-connect.com The selectivity in this system is primarily controlled by the electronic properties of the rings. acs.org

Palladium-Catalyzed Hydrogenation: In contrast, heterogeneous palladium catalysts (e.g., palladium on carbon, Pd/C) often exhibit different selectivity, which is influenced by a combination of steric and electronic factors. acs.org This orthogonal reactivity allows for the targeted reduction of the alternative ring, providing isomeric tetrahydro-naphthyridine products. acs.org

Iridium-Catalyzed Transfer Hydrogenation: Iridium complexes can catalyze transfer hydrogenation reactions, using a hydrogen donor like indoline (B122111) instead of high-pressure H2 gas. nih.gov This method offers a pathway to functionalized tetrahydro-1,8-naphthyridine derivatives in a single step. nih.gov

These reduction reactions convert the planar aromatic scaffold into non-planar structures, which can have profound effects on their biological activity and physicochemical properties.

Formation of Schiff Bases and Urea (B33335) Derivatives

The primary amino group at the C7 position of this compound is a versatile functional handle for derivatization, most notably through the formation of imines (Schiff bases) and urea or thiourea (B124793) analogues.

Schiff Base Formation: The amino group undergoes facile condensation with a wide range of aldehydes and ketones to form the corresponding Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. This methodology has been used to prepare a series of 7-amino-substituted-2-methyl-1,8-naphthyridin-4-ol derivatives by reacting the parent compound with various aromatic aldehydes. These Schiff bases are often stable, crystalline compounds and can serve as crucial intermediates for further synthetic transformations.

Urea and Thiourea Derivatives: Reaction of the 7-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. For example, refluxing a related 7-amino-2-chloro-4-methyl-1,8-naphthyridine with phenyl isothiocyanate in a suitable solvent like dimethylformamide yields the corresponding 1-(7-chloro-5-methyl-1,8-naphthyridin-2-yl)-3-phenylthiourea. This reaction introduces a flexible linker and additional hydrogen bond donors and acceptors, which can be pivotal for modulating biological activity.

Cyclization to Azetidinone Derivatives from this compound

The Schiff bases derived from this compound are valuable precursors for the synthesis of β-lactam (azetidinone) rings, a privileged scaffold in medicinal chemistry. The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is the classical method for this transformation.

A well-established procedure involves the reaction of the pre-formed Schiff base with chloroacetyl chloride in the presence of a mild base, such as triethylamine (B128534) (TEA). The base facilitates the in-situ formation of a ketene from chloroacetyl chloride, which then undergoes cycloaddition with the imine C=N bond to construct the four-membered azetidinone ring.

Microwave-assisted organic synthesis (MAOS) has been shown to be a particularly effective technique for this cyclization, offering advantages in terms of reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating. This method has been successfully applied to synthesize a series of 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones.

| Starting Schiff Base (Substituent R) | Product | Method |

| Phenyl | 3-Chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)-4-phenylazetidin-2-one | Microwave Irradiation |

| 4-Chlorophenyl | 3-Chloro-4-(4-chlorophenyl)-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-one | Microwave Irradiation |

| 4-Methoxyphenyl | 3-Chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)-4-(4-methoxyphenyl)azetidin-2-one | Microwave Irradiation |

| 4-Nitrophenyl | 3-Chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)-4-(4-nitrophenyl)azetidin-2-one | Microwave Irradiation |

This interactive table summarizes the synthesis of azetidinone derivatives.

Acylation and Other Amide-Forming Reactions

The 7-amino group can be readily acylated to form amide derivatives, a common strategy in drug discovery to modify properties such as solubility, stability, and target engagement. Acylation is typically achieved using acylating agents like acid chlorides or acid anhydrides in the presence of a base. For instance, the closely related compound 7-amino-2-methyl-1,8-naphthyridine reacts with acetic anhydride (B1165640) to cleanly yield N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide. This demonstrates the high nucleophilicity and accessibility of the amino group for amide bond formation.

Modern peptide coupling reagents provide a milder and more versatile approach for forming amide bonds, especially with sensitive or complex carboxylic acids. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or uronium salts like COMU, facilitate the direct coupling of carboxylic acids with the 7-amino group under mild conditions. This has been applied to synthesize complex amides on other naphthyridine scaffolds, such as the coupling of 5-nitrofuran-2-carboxylic acid to a piperazinyl-naphthyridine core using EDC, HOBt, and a base.

Metal-Catalyzed Cross-Coupling Reactions for Naphthyridine Scaffolds

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of aromatic and heteroaromatic scaffolds. While this compound itself is not a direct substrate for these reactions, its halogenated derivatives are excellent precursors. By first introducing a halogen (e.g., Cl, Br, I) onto the naphthyridine ring via electrophilic substitution or other synthetic routes, a handle for cross-coupling is installed.

Various cross-coupling reactions are applicable to naphthyridine systems:

Suzuki Coupling: Palladium-catalyzed reaction of a halo-naphthyridine with a boronic acid or ester to form a C-C bond, introducing new aryl or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with an alkene to install a vinyl substituent.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form an alkynyl-naphthyridine.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, allowing for the introduction of diverse amino functionalities.

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysts have proven effective for the functionalization of electron-deficient N-heterocycles, including the coupling of chloro- and iodo-naphthyridines with organozinc and organomagnesium reagents.

These reactions provide unparalleled access to a wide range of substituted naphthyridines that would be difficult to synthesize through other methods.

Protection and Deprotection Group Chemistry for Amino and Hydroxyl Moieties

In multi-step syntheses involving this compound, the selective protection and deprotection of the amino and hydroxyl groups is often crucial to avoid unwanted side reactions and to direct reactivity to other parts of the molecule.

Amino Group Protection: The 7-amino group is nucleophilic and can interfere with reactions targeting other sites. It is commonly protected as a carbamate.

Boc Group (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O), the Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).

Fmoc Group (9-fluorenylmethoxycarbonyl): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acid but is cleaved under mild basic conditions (e.g., piperidine in DMF). The use of orthogonal protecting groups like Boc and Fmoc allows for the selective deprotection of one functional group while another remains protected.

Hydroxyl Group Protection: The 4-hydroxyl group is acidic and nucleophilic. Protecting it can be necessary to prevent it from reacting with electrophiles or acting as a base.

Ethers: Formation of methyl or benzyl (B1604629) ethers (using reagents like methyl iodide or benzyl bromide with a base) provides robust protection. Benzyl ethers are particularly useful as they can be removed by catalytic hydrogenation.

Silyl (B83357) Ethers: Reaction with silyl chlorides (e.g., TBDMSCl, TIPSCl) in the presence of a base like imidazole (B134444) forms silyl ethers. These are widely used due to the tunable nature of their stability and the mild, fluoride-based conditions (e.g., TBAF) used for their removal.

The strategic application of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures based on the this compound scaffold.

Synthetic Challenges and Advancements in this compound Synthesis

A common and direct approach to the 1,8-naphthyridin-4-ol (B1297894) skeleton involves the condensation of a 2-aminopyridine derivative with a β-ketoester. In the case of this compound, the logical precursors would be 2,6-diaminopyridine and ethyl acetoacetate. This reaction typically proceeds through an initial condensation to form an enamine intermediate, followed by a thermal or acid-catalyzed intramolecular cyclization.

However, a significant challenge in this approach is controlling the regioselectivity of the cyclization. The unsymmetrical nature of the ethyl acetoacetate can potentially lead to the formation of two different constitutional isomers. Achieving the desired 4-ol isomer over the alternative 2-ol isomer is a critical synthetic obstacle. The reaction conditions, including temperature, solvent, and the nature of the catalyst, play a pivotal role in directing the regiochemical outcome of the cyclization.

Advancements in synthetic methodologies have sought to address these challenges by exploring milder reaction conditions and more selective catalysts. The use of microwave irradiation has emerged as a valuable tool to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems. nih.gov Furthermore, the development of green synthetic approaches, such as the use of ionic liquids as both solvent and catalyst, offers advantages in terms of reduced environmental impact and potential for catalyst recycling. nih.gov

For the synthesis of polysubstituted naphthyridines, multicomponent reactions (MCRs) represent a significant advancement. rsc.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and procedural simplicity. While a specific MCR for this compound is not prominently documented, the principles of MCRs could be applied to develop novel and efficient synthetic routes.

Another area of advancement lies in the use of modern catalytic systems. For instance, copper-catalyzed reactions have been employed for the synthesis of 1,8-naphthyridines from 2-aminonicotinaldehydes and terminal alkynes, demonstrating the potential of metal catalysis to facilitate the formation of the naphthyridine core under milder conditions. researchgate.net While not directly applied to the target molecule, these catalytic strategies provide a foundation for developing more sophisticated and selective syntheses of functionalized 1,8-naphthyridin-4-ols.

The intramolecular cyclization of appropriately substituted aminopyridone derivatives also presents a viable, albeit potentially longer, synthetic pathway. semanticscholar.org This strategy allows for the stepwise construction of the molecule, offering greater control over the final substitution pattern.

Below is a table summarizing a plausible synthetic approach for this compound based on the classical condensation-cyclization strategy, highlighting the key reaction parameters.

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 2,6-Diaminopyridine | Ethyl acetoacetate | Condensation and Cyclization | High temperature, often in a high-boiling solvent like Dowtherm A or diphenyl ether. Acid or base catalysis may be employed to promote cyclization. | This compound | Variable, dependent on conditions and regioselectivity. |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Amino 2 Methyl 1,8 Naphthyridin 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For complex heterocyclic systems like 1,8-naphthyridine (B1210474) derivatives, a combination of one-dimensional and two-dimensional NMR experiments is often necessary for unambiguous signal assignment. lew.ro

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a 1,8-naphthyridine analog such as benzo[b] chemicalbook.combldpharm.comnaphthyridone, distinct signals are observed for the aromatic protons on the fused ring system and for any substituents. lew.ro The protons on the pyridinic ring are typically the most deshielded, appearing at higher chemical shifts (downfield). lew.ro For 7-Amino-2-methyl-1,8-naphthyridin-4-ol, one would expect to see characteristic signals for the protons on the naphthyridine core, a singlet for the methyl group, and a broad signal for the amino group protons.

In a related analog, benzo[b] chemicalbook.combldpharm.comnaphthyridone, studied in DMSO-d6, the pyridinic protons H-2 and H-4 were observed downfield at 8.76 ppm and 8.58 ppm, respectively. lew.ro The protons of the benzene (B151609) ring were found between 7.23 ppm and 8.22 ppm. lew.ro The proton attached to the ring nitrogen atom was the most deshielded, appearing at 12.25 ppm. lew.ro The coupling patterns observed in the spectrum are crucial for determining the relative positions of the protons on the aromatic rings. lew.ro

Table 1: Representative ¹H NMR Chemical Shift Data for a Benzo[b] chemicalbook.combldpharm.comnaphthyridone Analog. lew.ro

| Proton | Chemical Shift (δ) in ppm |

|---|---|

| H-2 | 8.76 |

| H-4 | 8.58 |

| H-6 | 8.22 |

| H-8 | 7.78 |

| H-9 | 7.64 |

| H-3 | 7.35 |

| H-7 | 7.23 |

| 10-NH | 12.25 |

Data obtained in DMSO-d6 for the analog benzo[b] chemicalbook.combldpharm.comnaphthyridone.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbon atom of the carbonyl group (C-4) is expected to be significantly deshielded, appearing at a high chemical shift, typically in the range of 160-180 ppm. The carbons of the aromatic rings will resonate in the approximate range of 110-160 ppm. The methyl group (C-2 methyl) will appear at a much lower chemical shift (upfield), characteristic of sp³-hybridized carbons.

For the analog benzo[b] chemicalbook.combldpharm.comnaphthyridone, the ¹³C NMR spectrum displayed 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. lew.ro The carbonyl carbon was the most deshielded, observed at 177.13 ppm. lew.ro The other quaternary carbons and the CH carbons of the fused rings were assigned using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and heteronuclear correlation experiments. lew.ro

Table 2: Representative ¹³C NMR Chemical Shift Data for a Benzo[b] chemicalbook.combldpharm.comnaphthyridone Analog. lew.ro

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-5 (Carbonyl) | 177.13 |

| C-2 | 155.28 |

| C-4a | 151.78 |

| C-5a | 141.61 |

| C-10a | 136.30 |

| C-4 | 134.72 |

| C-9 | 126.62 |

| C-8 | 122.43 |

| C-6 | 121.43 |

| C-3 | 118.48 |

| C-9a | 118.43 |

| C-7 | 115.83 |

Data obtained in DMSO-d6 for the analog benzo[b] chemicalbook.combldpharm.comnaphthyridone.

For molecules with complex and overlapping NMR spectra, two-dimensional (2D) NMR experiments are essential for definitive structural assignment. wikipedia.orgslideshare.net These techniques spread the NMR information across two frequency axes, revealing correlations between different nuclei. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. lew.ro It is invaluable for tracing the connectivity of protons within the aromatic rings of the naphthyridine core.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). lew.ro This allows for the direct assignment of carbon signals based on the known assignment of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is crucial for identifying and assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, not necessarily connected through bonds. slideshare.net It provides information about the three-dimensional structure and conformation of the molecule.

In the structural analysis of naphthyridine analogs like benzo[b] chemicalbook.combldpharm.comnaphthyridone, COSY, and heteronuclear correlation experiments (HETCOR, HMQC) were used to provide a complete and unambiguous assignment of all proton and carbon signals. lew.ro

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. mdpi.com For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₉H₉N₃O, the molecular weight is 175.19 g/mol . nih.gov Therefore, the expected m/z value for the [M+H]⁺ ion would be approximately 176.1. Further fragmentation of this ion can occur under certain conditions (e.g., collision-induced dissociation), providing clues about the molecule's structure. Common fragmentation pathways for related heterocyclic systems often involve cleavages near linker groups or rearrangements within the ring system. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of an ion. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance. The exact mass of this compound is 175.074561919 Da. nih.gov HRMS analysis of the [M+H]⁺ ion would yield a measured m/z value extremely close to the calculated value of 176.08184, confirming the molecular formula C₉H₁₀N₃O⁺ and ruling out other possible formulas with the same nominal mass.

Table 3: Molecular Formula and Mass Data for this compound. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O |

| Average Molecular Weight | 175.19 g/mol |

| Monoisotopic (Exact) Mass | 175.07456 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy serves as a powerful, non-destructive technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The presence of the amino (-NH₂) group would be indicated by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The hydroxyl (-OH) group, due to its involvement in the keto-enol tautomerism common in hydroxynaphthyridines, is anticipated to show a broad absorption band in the 3200-3600 cm⁻¹ range. The C=O stretching vibration of the pyridinone ring is typically strong and sharp, appearing in the 1650-1700 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the naphthyridine ring system would likely produce a series of bands in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations from the amino group and the ring would also contribute to the fingerprint region of the spectrum. In studies of related 1,8-naphthyridine derivatives, amide carbonyl stretching frequencies have been observed around 1694 cm⁻¹. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Amino (N-H) | 3300-3500 | Stretching |

| Hydroxyl (O-H) | 3200-3600 | Stretching (Broad) |

| Aromatic (C-H) | >3000 | Stretching |

| Carbonyl (C=O) | 1650-1700 | Stretching (Strong) |

| Aromatic (C=C/C=N) | 1400-1600 | Ring Stretching |

| Amino (C-N) | 1250-1350 | Stretching |

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds, thereby ensuring the purity of the synthesized molecule. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed for the analysis of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For this compound, this method would effectively separate the target compound from any starting materials, by-products, or degradation products. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the characterization of complex mixtures and the confirmation of molecular weights. As the separated components elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer. For this compound, LC-MS would not only confirm its purity but also provide definitive evidence of its molecular weight (175.19 g/mol ). nih.gov In the analysis of novel 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, LC-MS has been successfully used to confirm the structures of the synthesized derivatives. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. The analysis of 8-hydroxy naphthyridine analogs has been reported using UPLC, demonstrating its suitability for this class of compounds. The application of UPLC to this compound would offer a rapid and highly efficient method for purity assessment and quality control.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, oxygen, etc.) present in the molecule. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula. For this compound, with a molecular formula of C₉H₉N₃O, the theoretical elemental composition is a crucial benchmark for verifying the purity and identity of a synthesized batch. nih.gov The technique is a standard procedure in the characterization of newly synthesized 1,8-naphthyridine derivatives.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 61.70% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.98% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.13% |

| Total | 175.191 | 100.00% |

X-ray Crystallography for Solid-State Structural Determination and Conformational Studies

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed.

Chemical Reactivity and Reaction Mechanisms of 7 Amino 2 Methyl 1,8 Naphthyridin 4 Ol Derivatives

Reactivity of the Amino and Hydroxyl Functionalities

The reactivity of 7-Amino-2-methyl-1,8-naphthyridin-4-ol is largely dictated by the nucleophilic amino group and the acidic hydroxyl group. These functionalities are the primary sites for derivatization.

The amino group at the C-7 position is nucleophilic and can participate in a variety of reactions typical for aromatic amines. These include:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, although over-alkylation can be a challenge.

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of other functional groups (e.g., -OH, -CN, -halogens) onto the naphthyridine ring via Sandmeyer or related reactions.

The hydroxyl group at the C-4 position imparts phenolic character to the molecule, though its reactivity is significantly influenced by keto-enol tautomerism (see Section 4.3). In its hydroxyl (enol) form, it can undergo:

O-Alkylation: Reaction with alkylating agents under basic conditions to form ethers.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Deprotonation: As a weakly acidic proton, it can be removed by a suitable base, forming a phenoxide-like anion that is a potent nucleophile.

The relative reactivity of the amino and hydroxyl groups depends on the specific reaction conditions, such as the pH and the nature of the electrophile.

Aromaticity and Electrophilic/Nucleophilic Reaction Sites

The 1,8-naphthyridine (B1210474) ring system is a bicyclic heteroaromatic compound. It consists of two fused pyridine (B92270) rings. ontosight.ai Due to the presence of two electronegative nitrogen atoms, the 1,8-naphthyridine core is considered a π-deficient system. This inherent electron deficiency generally makes the unsubstituted ring resistant to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.

However, the reactivity of the this compound core is profoundly modified by its substituents. The amino (-NH2) and hydroxyl (-OH) groups are powerful activating, electron-donating groups. They increase the electron density of the aromatic ring system through resonance effects, making it significantly more susceptible to electrophilic aromatic substitution .

The directing effects of these substituents orient incoming electrophiles to specific positions. The most activated positions for electrophilic attack are those ortho and para to the amino and hydroxyl groups. In this specific molecule, the C-5 and C-8a (a ring junction, less likely to react) positions are ortho/para to the C-7 amino group, while the C-3 and C-5 positions are ortho/para to the C-4 hydroxyl group. The C-5 position is therefore strongly activated by both groups, making it a primary site for reactions like halogenation, nitration, or Friedel-Crafts type reactions.

Conversely, nucleophilic aromatic substitution on the ring is less favorable due to the high electron density. Such reactions would typically require the presence of a good leaving group at an electron-deficient position and are not the predominant pathway for this highly activated system.

Rearrangement Reactions and Tautomerism

A critical aspect of the chemistry of this compound is its existence in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this molecule, two main types of tautomerism are significant:

Keto-Enol Tautomerism: The most prominent equilibrium is between the 4-hydroxy (enol) form and the 1,4-dihydro-4-oxo (keto or naphthyridinone) form. Studies on related 4-hydroxyquinoline (B1666331) systems, which are structurally analogous, have shown that the keto tautomer is often the more stable form, both in the solid state and in solution. researchgate.net The relative stability can be influenced by solvent polarity and the potential for intermolecular hydrogen bonding. researchgate.net This equilibrium is crucial as the reactivity of the keto form differs significantly from the enol form.

Amino-Imino Tautomerism: A second possible equilibrium exists between the 7-amino form and the 7-imino tautomer. Generally, for aromatic systems, the amino form is overwhelmingly favored due to the preservation of the ring's aromaticity.

The predominance of the 4-oxo (naphthyridinone) tautomer means that the molecule often reacts as a cyclic amide (a lactam) rather than a phenol (B47542) at the C-4 position.

Regioselectivity and Stereochemical Considerations in Derivatization

Regioselectivity refers to the preference for one direction of chemical bond making or breaking over other possible directions. In the derivatization of this compound, several regioselective challenges arise due to the multiple reactive sites.

| Reaction Type | Primary Reactive Site(s) | Controlling Factors |

| Electrophilic Aromatic Substitution | C-5 | Combined activating and directing effects of the C-4 hydroxyl and C-7 amino groups. |

| N-Acylation / N-Alkylation | C-7 Amino Group | The amino group is generally a stronger nucleophile than the neutral hydroxyl group or the amide nitrogen of the keto tautomer. |

| O-Alkylation / O-Esterification | C-4 Hydroxyl Group | Requires conditions that favor the enol tautomer and deprotonation of the hydroxyl group (e.g., strong base). Competition with N-alkylation is possible. |

Stereochemical considerations are not prominent for the parent molecule as it is achiral. However, stereochemistry becomes important if derivatization introduces a chiral center. For instance, reaction with a chiral acylating agent would produce diastereomers. The stereochemical outcome of reactions at a newly formed stereocenter would depend on the reaction mechanism and the steric environment of the naphthyridine scaffold.

Mechanistic Investigations using Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structure, properties, and reactivity of 1,8-naphthyridine derivatives. acs.orgdntb.gov.ua These computational methods provide deep mechanistic insights that complement experimental findings.

Specific applications for understanding this compound include:

Tautomer Stability: DFT calculations can accurately predict the relative energies of the different keto-enol and amino-imino tautomers. By calculating the energies of each isomer in the gas phase or by using solvent models, the predominant tautomeric form under various conditions can be determined. researchgate.netnih.gov

Mapping Reactive Sites: Calculations of the molecule's electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, can identify nucleophilic and electrophilic sites. Molecular Electrostatic Potential (MEP) maps can visually represent electron-rich areas (prone to electrophilic attack) and electron-poor areas.

Modeling Reaction Mechanisms: The entire energy profile of a reaction pathway can be modeled. This includes calculating the structures and energies of reactants, transition states, and products. The resulting activation energy barriers can explain observed reaction rates and regioselectivity. For instance, by comparing the activation energies for electrophilic attack at different ring positions, the experimentally observed regioselectivity can be rationalized. ias.ac.in

The table below summarizes how quantum chemical calculations are applied to study the reactivity of this compound class.

| Computational Method | Information Gained | Relevance to Reactivity |

| Geometry Optimization | Provides the most stable 3D structure and bond lengths/angles. | Foundation for all other calculations. |

| Tautomer Energy Calculation | Determines the relative stability of different tautomeric forms (e.g., keto vs. enol). | Predicts the dominant reacting species. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Visualizes HOMO (nucleophilic sites) and LUMO (electrophilic sites). | Predicts sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electron-rich and electron-poor regions. | Identifies likely sites for non-covalent interactions and electrophilic attack. |

| Transition State (TS) Searching | Calculates the energy barrier (activation energy) for a reaction. | Explains reaction rates and selectivity by comparing barriers for competing pathways. |

These theoretical studies are invaluable for designing synthetic routes and for understanding the fundamental chemical behavior of complex heterocyclic systems like this compound. nih.gov

Q & A

Q. What are the optimal synthetic routes for 7-amino-2-methyl-1,8-naphthyridin-4-ol, and how can reaction conditions be systematically optimized?

The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions between chalcones and phenylhydrazine derivatives under reflux conditions in acetic acid, followed by neutralization with NHOH . For example, in analogous compounds (e.g., 7-methyl-2-phenyl-1,8-naphthyridin-4-ol derivatives), yields of 62–78% were achieved using 8–10 h reflux times and ethanol recrystallization for purification . Optimization can employ factorial design to evaluate variables like temperature, molar ratios, and solvent polarity. Orthogonal array experimental design (e.g., Taguchi methods) is recommended to minimize trial numbers while maximizing data robustness .

Q. How can spectroscopic techniques (IR, NMR, MS) be used to confirm the structure of this compound?

- IR spectroscopy : A hydroxyl (–OH) stretch near 3210 cm and aromatic C=C/C=N vibrations at 1560–1596 cm are diagnostic .

- H NMR : Look for a singlet integrating for the methyl group (δ 2.58 ppm, s, CH) and aromatic proton multiplet signals (δ 6.38–8.57 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 474 for analogous compounds) and elemental composition via high-resolution MS .

Q. What are the solubility and stability profiles of this compound in common solvents?

While direct data for this compound is sparse, structurally similar 1,8-naphthyridines (e.g., 7-amino-4-phenyl derivatives) show moderate solubility in polar aprotic solvents (DMSO, DMF) and ethanol but poor solubility in water. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) followed by HPLC monitoring .

Advanced Research Questions

Q. How does the electronic nature of substituents on the naphthyridine core influence regioselectivity in nitration or halogenation reactions?

Nitration of 1,8-naphthyridines (e.g., 7-amino-4-phenyl derivatives) with HNO/HSO produces mixtures of meta- and para-nitro isomers due to competing resonance and inductive effects. For this compound, computational modeling (DFT) of charge distribution can predict reactive sites. Experimental validation requires LC-MS/MS to track isomer ratios .

Q. What methodological strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. solubility limitations)?

- Data normalization : Express cytotoxicity (e.g., IC) relative to solubility limits (determined via nephelometry).

- Multivariate analysis : Use partial least squares (PLS) regression to disentangle confounding variables (e.g., lipophilicity vs. hydrogen-bonding capacity) .

- In silico modeling : Apply QSAR models to predict activity while adjusting for solubility via descriptors like LogP and topological polar surface area (TPSA) .

Q. How can crystallographic data (e.g., X-ray diffraction) inform hydrogen-bonding networks and supramolecular assembly?

Single-crystal X-ray studies of analogous compounds (e.g., 7-amino-1,8-naphthyridin-2-one monohydrate) reveal intermolecular hydrogen bonds between –NH, –OH, and water molecules, forming layered structures. For this compound, synchrotron XRD can map π-π stacking and H-bonding patterns critical for crystal engineering .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- High-performance countercurrent chromatography (HPCCC) : Effective for isolating polar heterocycles using solvent systems like hexane/ethyl acetate/methanol/water.

- Membrane filtration : Nanofiltration (MWCO 200–300 Da) removes low-MW impurities while retaining the target compound .

Methodological Tables

Q. Table 1. Key spectral data for 1,8-naphthyridine derivatives (reference )

| Property | Observation |

|---|---|

| IR ν(OH) | 3210 cm |

| H NMR (CH) | δ 2.58 ppm (s) |

| MS Molecular ion (m/z) | 474 (CHFNO) |

Q. Table 2. Experimental design parameters for reaction optimization

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Reaction temperature | 80–120°C | 100°C |

| Molar ratio (chalcone:NH) | 1:1 to 1:1.5 | 1:1.2 |

| Solvent system | Acetic acid, EtOH | Acetic acid |

Notes on Contradictory Evidence

- Synthetic yields : Reported yields for analogous compounds vary (63–78%) due to differences in substituent electronic effects. Systematic screening of electron-donating/withdrawing groups is advised .

- Regioselectivity in nitration : Conflicting isomer ratios (e.g., 3:2 meta:para) highlight the need for controlled stoichiometry and reaction monitoring via TLC/HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.